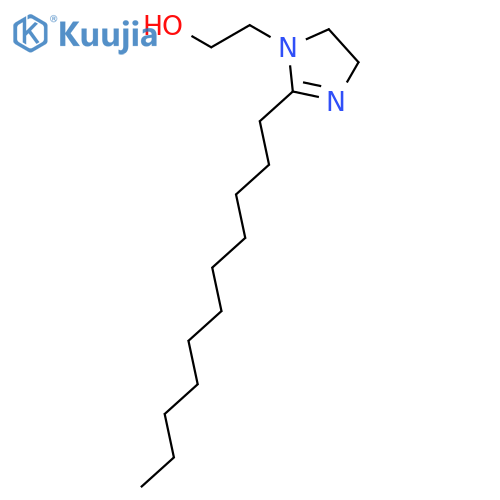

Cas no 136-99-2 (1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-)

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-

- 4,5-DIHYDRO-2-UNDECYL-1H-IMIDAZOLE-1-ETHANOL

- 1-(2-hydroxyethyl)-2-undecyl imidazoline

- 1-(2-Hydroxyethyl)-2-undecyl-2-imidazoline

- 1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl

- 1-Hydroxyethyl-2-undecylimidazoline

- 2-(2-undecyl-4,5-dihydro-imidazol-1-yl)-ethanol

- 2-undecyl-1-(2-hydroxyethyl)-imidazoline

- 2-Undecyl-2-imidazoline-1-ethanol

- 2-Undecyl-4,5-dihydro-1H-imidazole-1-ethanol

- 4,5-dihydro-2-undecyl-1h-imidazole-1-ethano

- LAURYL HYDROXYETHYL IMIDAZOLINE

- LURYLIMIDAZOLINE

- 1-(2-Hydroxyethyl)-2-undecylimadazoline

- 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

-

- インチ: 1S/C16H32N2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19/h19H,2-15H2,1H3

- InChIKey: QNDGQRJVVZJMJO-UHFFFAOYSA-N

- ほほえんだ: C(C1=NCCN1CCO)CCCCCCCCCC

計算された属性

- せいみつぶんしりょう: 268.25100

- どういたいしつりょう: 268.251464

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 13

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 35.8

じっけんとくせい

- 密度みつど: 0.98

- ふってん: 411.5°Cat760mmHg

- フラッシュポイント: 202.7°C

- 屈折率: 1.506

- PSA: 35.83000

- LogP: 2.98720

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- セキュリティ情報

- 危険物輸送番号:UN 3267

- 包装グループ:III

- 包装等級:III

- 危険レベル:8

- 包装カテゴリ:III

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR007MKE-250g |

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- |

136-99-2 | AR | 250g |

$307.00 | 2025-02-11 |

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl- 関連文献

-

1. CLXXIX.—The viscosity of cellulose in cuprammonium hydroxide solution. Part I. The determination of the viscosityReginald Arthur Joyner J. Chem. Soc. Trans. 1922 121 1511

-

Jiayu Zhang,Wenshuang Huang,Kailing Han,Guoyong Song,Shaowei Hu Dalton Trans. 2022 51 12250

-

Ala’a K. Abdul-Sada,Anthony G. Avent,David R. M. Walton,Oliver B. Woodhouse Chem. Commun. 1998 307

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-に関する追加情報

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-(CAS No. 136-99-2)の特性と応用に関する専門解説

1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-は、イミダゾール誘導体に分類される有機化合物であり、その独特な化学構造と機能性から、化粧品・医薬品・材料科学分野で注目を集めています。CAS登録番号136-99-2で特定される本化合物は、長鎖アルキル基(ウンデシル基)とヒドロキシエチル基を有する両親媒性の特性を示し、界面活性剤や安定剤としての潜在的な応用が研究されています。

近年の「SDGs対応素材」や「バイオベース化学品」への需要増加に伴い、本化合物の生分解性や低刺激性に関する検証データが注目されています。特に、化粧品成分としての利用ケースでは、肌馴染みの良さと乳化安定性を兼ね備えた新規原料として、2023年度の日本香粧品学会で基礎データが発表されました。

化学的特性として、4,5-ジヒドロイミダゾール骨格はpH緩衝能を示し、1-エタノール置換基が水溶性を向上させる点が特徴です。実験データでは、臨界ミセル濃度(CMC)0.15 mM(25℃)という界面活性が確認されており、微細乳化技術やドラッグデリバリーシステムへの応用研究が進められています。

産業応用においては、「持続可能な界面活性剤」というキーワードで特許出願が増加しており、植物由来原料との組み合わせによる環境配慮型フォーミュラの開発例が報告されています。例えば、パーム核油脂肪酸との反応生成物が、リップクリーム基材として2022年に商品化されています。

分析技術の進歩により、LC-MS/MS法を用いた微量定量や代謝物トラッキングが可能となったことで、生体内動態研究が加速しています。東京大学薬学部の2023年研究では、皮膚透過性が0.32 μg/cm²/h(in vitro)と測定され、経皮吸収型製剤の促進剤としての可能性が示唆されました。

安全性評価では、OECDテストガイドラインに基づく急性経口毒性(LD50>2000 mg/kg)や皮膚一次刺激性(無刺激)のデータが��開されています。欧州化学品庁(ECHA)のデータベースでは、水生生物影響に関するQSAR予測結果が閲覧可能です。

市場動向として、「高機能化粧品原料」市場における年平均成長率(CAGR)5.8%(2022-2030年予測)に伴い、関連特許出願件数が3年連続で増加しています。韓国化学研究院のレポートでは、アジア太平洋地域が最大の消費地域と分析されており、日本国内では2024年度規制対応に向けた技術ガイドライン策定が進行中です。

将来展望としては、「スマートマテリアル」分野との融合が期待されています。温度応答性ゲルへの添加による相転移制御や、バイオセンサー用の分子認識素子としての研究が京都大学工学部で進められています。AI創薬技術を用いた構造最適化により、さらに機能性を高めた新規デリバティブの開発も活発化する見込みです。

136-99-2 (1H-Imidazole-1-ethanol,4,5-dihydro-2-undecyl-) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)